2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole
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Overview
Description
2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-hexylbenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. In electronic applications, its conjugated structure allows for efficient charge transport and interaction with other materials, enhancing the performance of devices like OFETs and OPVs .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-hexylphenyl)pyrimidine
- 4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene
- Polythiophenes with β-carboxylate side chains
Uniqueness
2,5-Bis(4-hexylphenyl)-1,3,4-thiadiazole is unique due to its specific structural features, including the thiadiazole ring and hexylphenyl groups. These features contribute to its distinct electronic properties, making it suitable for applications in organic electronics and materials science. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .
Properties
CAS No. |
77477-22-6 |
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Molecular Formula |
C26H34N2S |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
2,5-bis(4-hexylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C26H34N2S/c1-3-5-7-9-11-21-13-17-23(18-14-21)25-27-28-26(29-25)24-19-15-22(16-20-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 |
InChI Key |
CGOPDSFPSGSROG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)CCCCCC |
Origin of Product |
United States |
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